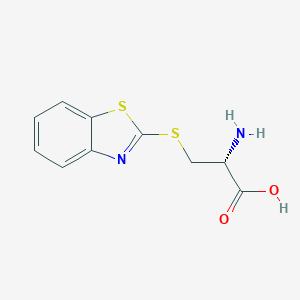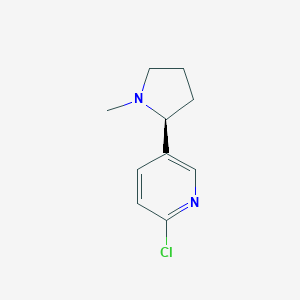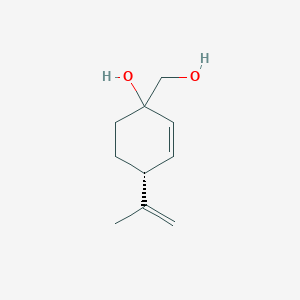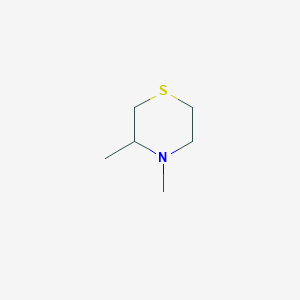
3,4-Dimethylthiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethylthiomorpholine, also known as DMTM, is a heterocyclic organic compound that contains a sulfur atom and a nitrogen atom in its ring structure. It has been widely used in scientific research due to its unique properties, including its ability to act as a chelating agent and its potential as a biological modifier.
Mecanismo De Acción
3,4-Dimethylthiomorpholine acts as a chelating agent by binding to metal ions and forming stable complexes. It has been shown to selectively chelate copper ions, which are essential for the growth and survival of cancer cells. 3,4-Dimethylthiomorpholine has also been shown to modulate the immune system by enhancing the activity of natural killer cells and promoting the production of cytokines.
Efectos Bioquímicos Y Fisiológicos
3,4-Dimethylthiomorpholine has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of immune function, and the enhancement of chemotherapy efficacy. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dimethylthiomorpholine has several advantages for use in lab experiments, including its ability to selectively chelate metal ions and its potential as a biological modifier. However, it also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on 3,4-Dimethylthiomorpholine, including its use in combination with other chemotherapy drugs, its potential as a therapeutic agent for other diseases, and its use as a tool for studying metal ion homeostasis and biological processes. Further research is needed to fully understand the potential applications of 3,4-Dimethylthiomorpholine in scientific research and medicine.
Métodos De Síntesis
The synthesis of 3,4-Dimethylthiomorpholine can be achieved through various methods, including the reaction of morpholine with methyl iodide and potassium sulfide, as well as the reaction of morpholine with dimethyl sulfate and sodium sulfide. These methods have been optimized to produce high yields of 3,4-Dimethylthiomorpholine with minimal impurities.
Aplicaciones Científicas De Investigación
3,4-Dimethylthiomorpholine has been extensively used in scientific research due to its ability to chelate metal ions and modify biological processes. It has been studied for its potential applications in cancer therapy, as well as its ability to modulate the immune system and enhance the efficacy of chemotherapy drugs.
Propiedades
Número CAS |
148761-48-2 |
|---|---|
Nombre del producto |
3,4-Dimethylthiomorpholine |
Fórmula molecular |
C6H13NS |
Peso molecular |
131.24 g/mol |
Nombre IUPAC |
3,4-dimethylthiomorpholine |
InChI |
InChI=1S/C6H13NS/c1-6-5-8-4-3-7(6)2/h6H,3-5H2,1-2H3 |
Clave InChI |
ZCFVSJHGDHEKJU-UHFFFAOYSA-N |
SMILES |
CC1CSCCN1C |
SMILES canónico |
CC1CSCCN1C |
Sinónimos |
Thiomorpholine, 3,4-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



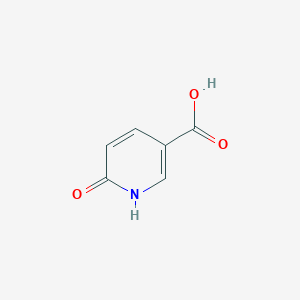
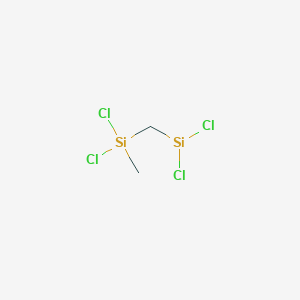
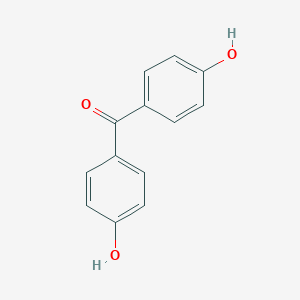
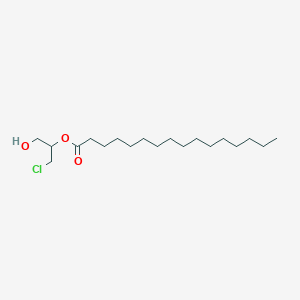
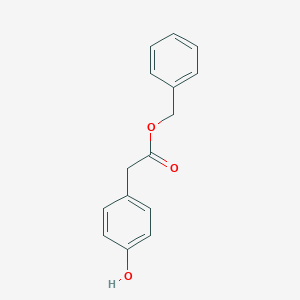
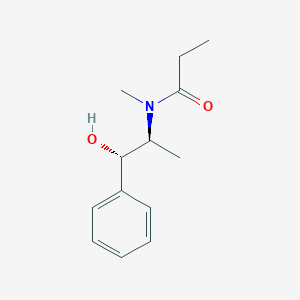
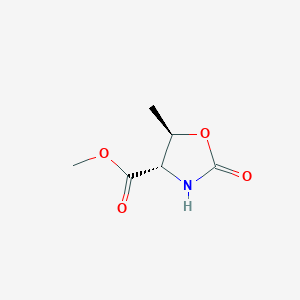
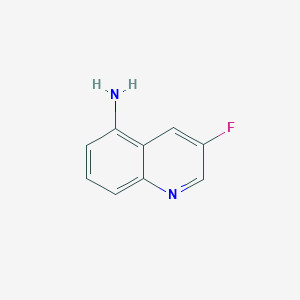
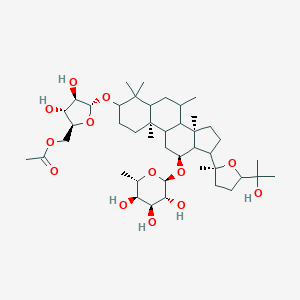
![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B132241.png)
![(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole](/img/structure/B132246.png)
